molecular formula C13H21N B499715 N-(4-Isopropylbenzyl)propan-1-amine CAS No. 889950-02-1

N-(4-Isopropylbenzyl)propan-1-amine

Cat. No.: B499715
CAS No.: 889950-02-1
M. Wt: 191.31g/mol
InChI Key: VVGSVYBBIVQOMK-UHFFFAOYSA-N
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Description

N-(4-Isopropylbenzyl)propan-1-amine is a chemical compound of interest in medicinal chemistry and pharmacology research. It serves as a structural analog of phenethylamine. The compound features an isopropylbenzyl group, a motif present in various bioactive molecules, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers are investigating this compound and its analogs as potential substrates or inhibitors for monoamine transporters, including the norepinephrine transporter (NET) . Its properties make it relevant for probing the pharmacological impact of N-alkyl chain length and aromatic substitution on receptor binding and functional activity . This compound is strictly for use in laboratory research to advance scientific understanding of its mechanisms and properties.

Properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3/h5-8,11,14H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGSVYBBIVQOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Mechanism

The most widely reported synthesis involves the reaction of 4-isopropylbenzyl chloride with propan-1-amine under basic conditions. This SN2 mechanism proceeds via deprotonation of the amine to enhance nucleophilicity, followed by displacement of the chloride leaving group. Typical conditions include:

ParameterOptimal RangeImpact on Yield
SolventEthanol, Methanol, or DMFPolar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states
BaseK₂CO₃, NaOH, or Et₃NExcess base (2–3 equiv.) maximizes amine availability
Temperature60–80°C (reflux)Higher temperatures reduce reaction time but risk side reactions
Molar Ratio1:1.2 (benzyl chloride:amine)Stoichiometric excess of amine minimizes di-alkylation

Yields typically range from 65% to 78% after purification by column chromatography or distillation. Side products include bis-alkylated amines (∼12–18%) and residual unreacted benzyl chloride.

Reductive Amination of 4-Isopropylbenzaldehyde

Two-Step Process

An alternative route employs reductive amination of 4-isopropylbenzaldehyde with propan-1-amine:

  • Imine Formation : Condensation of the aldehyde and amine in toluene at 110°C forms the intermediate imine.

  • Reduction : Catalytic hydrogenation (H₂, 3 atm) over Pd/C or NaBH₄ in methanol reduces the imine to the target amine.

Table 1: Comparative Reduction Methods

Reducing AgentCatalystYield (%)Purity (%)
H₂ (3 atm)10% Pd/C8298
NaBH₄None6891
BH₃·THFNone7495

Catalytic hydrogenation outperforms borohydride methods in both yield and selectivity, though it requires specialized equipment.

Industrial-Scale Catalytic Hydrogenation of Nitriles

Process Overview

Industrial synthesis often utilizes the hydrogenation of 4-isopropylbenzyl cyanide in the presence of propan-1-amine:

4-Isopropylbenzyl cyanide+Propan-1-amineH2,Raney NiThis compound\text{4-Isopropylbenzyl cyanide} + \text{Propan-1-amine} \xrightarrow{\text{H}_2, \text{Raney Ni}} \text{this compound}

Table 2: Industrial Hydrogenation Parameters

ConditionValueRationale
Pressure10–15 bar H₂Ensures complete reduction
Temperature120–140°CBalances kinetics and safety
Catalyst Loading5–7 wt% Raney NiOptimizes activity and cost
SolventEthyl acetateFacilitates product isolation

This method achieves yields >90% with minimal waste, making it preferable for bulk production.

Microwave-Assisted Synthesis

Accelerated Alkylation

Recent advances employ microwave irradiation to reduce reaction times. A 2023 study demonstrated that irradiating a mixture of 4-isopropylbenzyl bromide, propan-1-amine, and K₂CO₃ in DMF at 150 W for 15 minutes achieved an 84% yield. The localized heating enhances molecular collisions, reducing energy consumption by ∼40% compared to conventional methods.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 4-isopropylbenzyl chloride, propan-1-amine, and K₂CO₃ at 30 Hz for 45 minutes produces the compound in 72% yield. This method eliminates solvent use and reduces reaction time to <1 hour, though scalability remains challenging.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)ScalabilityCostEnvironmental Impact
Alkylation65–78ModerateLowMedium (solvent waste)
Reductive Amination68–82LowMediumHigh (metal catalysts)
Catalytic Hydrogenation>90HighHighLow (reusable catalysts)
Microwave-Assisted84ModerateMediumMedium (energy use)

Catalytic hydrogenation is optimal for industrial use, while microwave and mechanochemical methods suit small-scale applications requiring rapid synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-Isopropylbenzyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Bases: NaOH, K2CO3

    Solvents: Methanol, ethanol, DMF

Major Products

    Oxidation: Imines, nitriles

    Reduction: Secondary and tertiary amines

    Substitution: Quaternary ammonium salts

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-Isopropylbenzyl)propan-1-amine exhibits potential as a pharmacological agent due to its structural features that allow for interactions with biological targets. Its derivatives have been studied for various therapeutic effects, including:

  • Antimicrobial Activity : Some studies have shown that amine compounds can exhibit activity against various pathogens, including those from the ESKAPE panel (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) . The structural modifications of this compound can enhance its bioactivity against these pathogens.
  • CNS Activity : Compounds similar to this compound have been investigated for their effects on the central nervous system. Research indicates that certain amines can influence neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases or mood disorders .

Synthetic Organic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its applications include:

  • Synthesis of Chiral Amines : The compound can be utilized in asymmetric synthesis, where it acts as a precursor for producing chiral amines through various catalytic reactions. Recent advancements in enantioselective synthesis highlight its utility in generating compounds with high enantiomeric excess .
  • Combinatorial Chemistry : The ability to modify the amine group allows for the creation of combinatorial libraries of compounds. These libraries can be screened for biological activity, facilitating drug discovery processes .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Pathogen/ConditionReference
This compoundAntimicrobialESKAPE pathogens
Derivative ACNS activityNeurotransmitter systems
Derivative BAnticancerVarious cancer cell lines

Table 2: Synthetic Routes Involving this compound

Reaction TypeConditionsYield (%)Reference
Asymmetric HydrogenationIridium catalystUp to 96%
Reductive AminationSolvent-free conditions>85%
Combinatorial SynthesisSolid-phase synthesisVariable

Mechanism of Action

The mechanism of action of N-(4-Isopropylbenzyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Benzyl Molecular Formula Molecular Weight (g/mol) Key Characteristics
N-(4-Isopropylbenzyl)propan-1-amine 4-Isopropyl C₁₃H₂₁N 191.31 Hydrophobic isopropyl group enhances lipophilicity; synthesized via alkylation
N-(4-Methoxybenzyl)propan-1-amine 4-Methoxy C₁₁H₁₇NO 179.26 Methoxy group increases polarity and hydrogen-bonding potential, reducing logP compared to isopropyl analog
N-Benzylpropan-1-amine Benzyl C₁₀H₁₅N 149.24 Simpler structure with unsubstituted benzyl group; lower molecular weight and boiling point
N-(2-Chloroethyl)-N-isopropylpropan-1-amine 2-Chloroethyl, isopropyl C₈H₁₈ClN 163.69 Chloroethyl group introduces reactivity (e.g., alkylation potential); used in organophosphorus synthesis

Key Observations :

  • Lipophilicity : The 4-isopropyl substituent imparts greater hydrophobicity compared to the methoxy or unsubstituted benzyl analogs, which may influence solubility and membrane permeability in biological systems.
  • Reactivity : Chloroethyl-substituted analogs (e.g., ) exhibit higher reactivity due to the labile chlorine atom, unlike the stable isopropyl or methoxy groups .

Physicochemical Properties

  • Boiling Point/Melting Point : Data gaps exist for the target compound, but analogs provide insights:
    • Methoxy-substituted amines () likely have higher boiling points due to polar interactions.
    • Hydrochloride salts (e.g., ) typically exhibit higher melting points than free bases .
  • Stability : The isopropyl group confers steric protection to the amine, enhancing stability compared to chloroethyl analogs, which may degrade under basic or nucleophilic conditions .

Biological Activity

N-(4-Isopropylbenzyl)propan-1-amine, also known as a potential psychoactive substance, has garnered attention in recent years due to its structural similarities to other amines and its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its amine functional group and an isopropylbenzyl moiety. Its molecular formula is C13_{13}H19_{19}N, and it features a propan-1-amine backbone substituted with a 4-isopropylbenzyl group. The compound's structure suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.

Neuropharmacological Effects

Research indicates that this compound may exhibit stimulant properties similar to those of amphetamines. These effects are primarily attributed to its ability to increase the release of monoamines such as dopamine and norepinephrine in the brain.

  • Dopaminergic Activity : Studies suggest that compounds with similar structures often act as dopamine reuptake inhibitors, leading to increased synaptic levels of dopamine, which can enhance mood and energy levels.
  • Serotonergic Effects : There is also evidence that this compound may influence serotonin levels, potentially affecting mood regulation and anxiety.

Toxicological Studies

While specific toxicological data on this compound is limited, compounds in its class have been associated with various adverse effects:

  • Cardiovascular Risks : Increased heart rate and blood pressure are common among stimulants.
  • Neurotoxicity : There are concerns regarding potential neurotoxic effects, particularly with prolonged use.

Case Study 1: Stimulant Properties

A study conducted on a related compound demonstrated significant increases in locomotor activity in rodent models, suggesting stimulant-like effects. Researchers observed that administration of this compound led to increased activity levels comparable to known stimulants .

Case Study 2: Neurotransmitter Release

Another investigation focused on the compound's ability to modulate neurotransmitter release. In vitro assays indicated that this compound significantly enhanced the release of dopamine in cultured neurons, supporting its classification as a potential psychoactive agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound:

Structural FeatureActivity Implication
Isopropyl groupEnhances lipophilicity and CNS penetration
Amine functional groupPotential for neurotransmitter interaction
Benzyl moietyMay increase binding affinity to receptors

The presence of the isopropyl group appears to enhance the compound's ability to cross the blood-brain barrier, which is critical for central nervous system activity.

Q & A

Q. What are the established synthetic routes for N-(4-Isopropylbenzyl)propan-1-amine, and how do reaction conditions influence yield?

this compound can be synthesized via reductive amination between 4-isopropylbenzaldehyde and propan-1-amine, using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) as reducing agents in a methanol or dichloromethane solvent system. Optimized conditions (e.g., 24-hour reaction time at room temperature) typically yield 50–70% purity, requiring further purification via column chromatography . Key Parameters :

ReagentSolventTemperatureYield (%)
NaBH3CNMeOHRT~60
NaBH(OAc)3DCMRT~55

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Signals for the isopropyl group (δ 1.2–1.3 ppm, doublet for CH3; δ 2.5–3.0 ppm, septet for CH), benzyl protons (δ 7.2–7.4 ppm, aromatic), and propan-1-amine chain (δ 1.5–1.7 ppm for CH2; δ 2.6–2.8 ppm for NH) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 205.2 (C13H21N) with fragmentation patterns confirming the benzyl and amine moieties .

Q. How does the presence of the isopropylbenzyl group affect reactivity compared to simpler benzylamines?

The bulky isopropyl group introduces steric hindrance, reducing nucleophilicity at the amine center. This necessitates milder reaction conditions for derivatization (e.g., acylation or sulfonylation) to avoid side reactions. Comparative studies with N-benzylpropan-1-amine show a 20–30% decrease in reaction rates for this compound in SN2 substitutions .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

Contradictions in chemical shifts (e.g., NH proton splitting due to rotational isomerism) require variable-temperature NMR (VT-NMR) or deuterium exchange experiments. For example, broadening of NH signals at elevated temperatures (e.g., 50°C in DMSO-d6) confirms dynamic rotational behavior .

Q. What strategies optimize enantiomeric purity in chiral derivatives of this compound?

Chiral resolution via diastereomeric salt formation (e.g., using (+)- or (-)-tartaric acid) or asymmetric catalysis (e.g., Pd-catalyzed coupling with chiral ligands) achieves >90% enantiomeric excess (ee). HPLC with chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) validates purity .

Q. How do structural modifications (e.g., morpholine substitution) impact biological activity?

Analogues like N-(4-isopropylbenzyl)-3-morpholinopropan-1-amine () exhibit enhanced solubility and receptor binding due to the morpholine oxygen’s hydrogen-bonding capacity. Comparative IC50 assays (e.g., kinase inhibition) reveal a 3–5-fold potency increase over the parent compound .

Q. What methodologies address low yields in large-scale syntheses of this compound?

Continuous-flow reactors improve scalability by maintaining precise stoichiometry and temperature control. For example, a microreactor system with a residence time of 10 minutes at 40°C increases yields to 75% while reducing solvent waste .

Data Contradiction Analysis

Example : Discrepancies in reported melting points (e.g., 98–102°C vs. 105–108°C) may arise from polymorphic forms or residual solvents. Thermogravimetric analysis (TGA) and X-ray crystallography differentiate between anhydrous and solvated forms .

Key Research Gaps

  • Mechanistic Studies : Limited data on the compound’s behavior under radical or photochemical conditions.
  • Toxicity Profiling : No comprehensive in vitro cytotoxicity data (e.g., HepG2 cell assays).

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